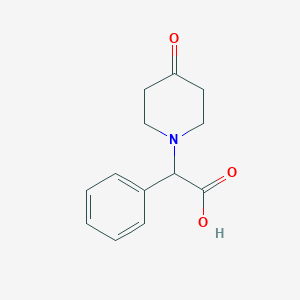

(4-Oxo-piperidin-1-yl)-phenyl-acetic acid

Description

Contextualization of the Piperidine (B6355638) and Phenylacetic Acid Scaffolds in Medicinal Chemistry Research

The piperidine scaffold, a six-membered heterocyclic amine, is a ubiquitous feature in a vast array of pharmaceuticals and natural products. Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as improved solubility and the potential for diverse substitutions, which can fine-tune its biological activity. Piperidine derivatives have been successfully developed into drugs for a wide range of conditions, including analgesics, antipsychotics, and antihistamines.

Similarly, the phenylacetic acid scaffold is a key structural element in numerous bioactive compounds. It is found in non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and other therapeutic agents. The carboxylic acid group can participate in crucial interactions with biological targets, while the phenyl ring offers a site for further chemical modification to enhance potency and selectivity.

Significance of (4-Oxo-piperidin-1-yl)-phenyl-acetic acid as a Chemical Entity in Research

The compound this compound, with the chemical formula C₁₃H₁₅NO₃, integrates the key features of both the piperidine and phenylacetic acid scaffolds. The presence of a ketone group at the 4-position of the piperidine ring introduces a potential site for further chemical reactions and interactions with biological targets. This compound is recognized as a valuable building block in the synthesis of more complex molecules. guidechem.com While extensive, specific research on the biological activities of this compound itself is not widely published, its structural relative, (4-Oxo-piperidin-1-YL)-acetic acid hydrochloride, has been investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties. nih.gov

The significance of the N-substituted 4-piperidone (B1582916) core is underscored by its role as a key intermediate in the synthesis of various pharmaceutical compounds. For instance, N-phenethyl-4-piperidinone (NPP) is a well-known precursor in the synthesis of fentanyl and its potent analgesic analogs. wikipedia.org This highlights the importance of the 4-piperidone moiety in the design of centrally acting agents.

Overview of Research Trajectories and Objectives Pertaining to this compound

Given the limited direct research on this compound, the research trajectories can be largely inferred from studies on analogous structures. The primary objective surrounding this compound is likely its utilization as a versatile scaffold for the generation of compound libraries for drug discovery screening.

Research efforts are likely to be directed towards several key areas:

Synthesis of Derivatives: The modification of the phenyl ring and the carboxylic acid group of the phenylacetic acid moiety, as well as transformations of the ketone group on the piperidine ring, can lead to a diverse range of new chemical entities.

Biological Screening: Derivatives of this compound would be prime candidates for screening against a variety of biological targets. Based on the activities of related piperidone-containing compounds, these could include targets for cancer, inflammation, and infectious diseases. For example, various N-substituted 3,5-bis(ylidene)-4-piperidones have shown potent antiproliferative activity against several cancer cell lines. nih.gov

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how different chemical modifications to the parent compound affect its biological activity would be a crucial step in the development of any potential therapeutic agent.

Detailed Research Findings on Related Piperidone Derivatives

While specific data on this compound is sparse, research on related N-substituted 4-piperidones provides valuable insights into the potential of this chemical class.

| Compound Class | Key Structural Features | Reported Biological Activities | Potential Therapeutic Areas | Reference |

|---|---|---|---|---|

| N-Acryloyl-3,5-bis(ylidene)-4-piperidones | N-acryloyl group and exocyclic double bonds | Antiproliferative | Oncology | nih.gov |

| N-Arylsulfonyl-3,5-bis(arylidene)-4-piperidones | N-arylsulfonyl group and exocyclic double bonds | Anti-inflammatory (inhibition of IL-6 and TNF-α) | Inflammatory Diseases | nih.gov |

| Piperidone-salicylate conjugates | Conjugation with acetylsalicylic acid | Antiproliferative | Oncology | nih.gov |

| N-Benzyl-4-piperidone derivatives | N-benzyl group | Intermediate for analgesics (Fentanyl), antiviral, antipsychotic, and antitumor drugs | Pain management, Infectious diseases, Psychiatry, Oncology | guidechem.com |

| Sialic Acid 4-N-Piperidine Derivatives | Piperidine moiety attached to sialic acid | High-affinity binding to bacterial sialic acid transporters | Antibacterial agents | nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-oxopiperidin-1-yl)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-11-6-8-14(9-7-11)12(13(16)17)10-4-2-1-3-5-10/h1-5,12H,6-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBIWGPSVRMWGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30615863 | |

| Record name | (4-Oxopiperidin-1-yl)(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886363-69-5 | |

| Record name | (4-Oxopiperidin-1-yl)(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Oxo Piperidin 1 Yl Phenyl Acetic Acid

Established Synthetic Routes for (4-Oxo-piperidin-1-yl)-phenyl-acetic acid

The most logical and established approach to synthesize this compound involves a multi-step pathway, primarily centered on the N-alkylation of a pre-existing 4-piperidone (B1582916) ring system.

Multi-step Synthetic Pathways

A common and practical synthetic route commences with the N-alkylation of 4-piperidone or its hydrochloride salt with a suitable phenylacetic acid derivative. To prevent unwanted side reactions with the carboxylic acid moiety, an ester of a halo-phenylacetic acid, such as ethyl 2-bromo-phenylacetate, is typically employed as the alkylating agent. This reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid formed during the substitution.

The subsequent and final step in this pathway is the hydrolysis of the resulting ester, ethyl (4-oxo-piperidin-1-yl)-phenyl-acetate, to yield the target carboxylic acid. This hydrolysis can be achieved under either acidic or basic conditions.

A generalized reaction scheme is presented below:

Scheme 1: General Synthetic Pathway

In the first step, 4-piperidone reacts with ethyl 2-bromo-phenylacetate in the presence of a base to form the intermediate ester. In the second step, this ester is hydrolyzed to the final product, this compound.

Key Intermediates and Precursors in Synthesis

The successful synthesis of this compound relies on the availability and reactivity of key precursors and the stability of the intermediate compounds.

Table 1: Key Precursors and Intermediates

| Compound Name | Structure | Role in Synthesis |

| 4-Piperidone |  | Starting material, provides the core piperidone ring. Often used as its more stable hydrochloride salt. |

| Ethyl 2-bromo-phenylacetate |  | Alkylating agent, introduces the phenylacetic ester moiety. The bromo group serves as a good leaving group. |

| Ethyl (4-oxo-piperidin-1-yl)-phenyl-acetate |  | Key intermediate formed after the N-alkylation step. |

The choice of the alkylating agent is crucial. While ethyl 2-bromo-phenylacetate is a common choice, other haloacetates (e.g., chloro- or iodo-) can also be used, with their reactivity following the order I > Br > Cl.

Advanced Methodologies in the Synthesis of this compound

To improve efficiency, yield, and sustainability, various advanced synthetic methodologies can be applied to the synthesis of the target compound.

Chemo- and Regioselective Synthetic Approaches

A significant challenge in the N-alkylation of 4-piperidone is the potential for O-alkylation of the enolizable ketone, leading to the formation of an undesired enol ether. To achieve high chemoselectivity for N-alkylation, several strategies can be employed. The use of aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) can favor N-alkylation. The choice of the base is also critical; milder bases such as potassium carbonate are often preferred over stronger bases like sodium hydride to minimize O-alkylation. researchgate.net

Protecting the ketone functionality of 4-piperidone as a ketal before N-alkylation is another effective strategy to ensure exclusive N-substitution. sciencemadness.org The ketal can then be deprotected under acidic conditions to regenerate the ketone.

Green Chemistry Principles Applied to Synthesis

In line with the principles of green chemistry, several modifications can be made to the synthesis of this compound to render it more environmentally benign. acs.orgnih.gov

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate the N-alkylation reaction, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govnih.govresearchgate.net This reduction in energy consumption aligns with green chemistry principles.

Phase-Transfer Catalysis (PTC): The N-alkylation can be performed under phase-transfer catalysis conditions. This technique allows for the use of inexpensive and safer inorganic bases (e.g., potassium carbonate) in a biphasic system (e.g., water/toluene), minimizing the need for hazardous and anhydrous organic solvents. acsgcipr.orgphasetransfer.comyoutube.com Tetrabutylammonium bromide (TBAB) is a commonly used phase-transfer catalyst for such reactions. nih.gov

Solvent Selection: The use of greener solvents, such as ethanol (B145695) or even water under certain conditions, is being explored to replace more hazardous solvents like DMF or chlorinated hydrocarbons. acs.orgnih.gov

Challenges and Innovations in the Synthesis of this compound

Despite the established routes, the synthesis of this compound is not without its challenges.

A primary challenge is the potential for over-alkylation of the piperidine (B6355638) nitrogen, leading to the formation of a quaternary ammonium (B1175870) salt, especially if an excess of the alkylating agent is used. researchgate.net Careful control of stoichiometry and slow addition of the alkylating agent can mitigate this side reaction.

Another challenge, as previously mentioned, is the chemoselectivity between N- and O-alkylation. researchgate.netnih.govnih.gov The enolizable nature of the 4-piperidone can lead to the formation of the thermodynamically or kinetically favored O-alkylated product under certain conditions.

Medicinal Chemistry and Structural Modifications of 4 Oxo Piperidin 1 Yl Phenyl Acetic Acid

Design Rationale for Derivatives and Analogs of (4-Oxo-piperidin-1-yl)-phenyl-acetic acid

The design of derivatives and analogs of this compound is predicated on the established pharmacological importance of its constituent parts. The N-aryl-4-piperidone pharmacophore is a cornerstone in the development of CNS-active compounds, including antidepressants, anxiolytics, and antipsychotics. acs.orgacs.org The rationale for creating derivatives of this core structure is to systematically probe the chemical space around this privileged scaffold to optimize potency, selectivity, and pharmacokinetic properties.

The key areas for structural modification are the phenyl ring, the piperidinone core, and the carboxylic acid group. Introducing substituents onto the phenyl ring allows for the modulation of electronic and steric properties, which can influence binding affinity and metabolic stability. Modifications to the piperidinone ring, such as altering the ketone or introducing substituents at other positions, can impact the molecule's conformation and introduce new interaction points with a biological target. The carboxylic acid group is a critical functional handle that can participate in ionic interactions and hydrogen bonding, and its conversion to esters or amides can significantly alter the compound's polarity, membrane permeability, and prodrug potential.

Synthetic Strategies for Derivatization of the this compound Core

The synthesis of this compound and its derivatives can be achieved through various established synthetic methodologies. A common approach involves the construction of the N-aryl-4-piperidone core followed by the introduction of the acetic acid moiety.

One convenient method for the synthesis of N-aryl-substituted 4-piperidones involves the reaction of an appropriately substituted aniline (B41778) with a suitable precursor like N-methyl-N-benzyl-4-oxopiperidinium iodide in the presence of a base. acs.orgacs.org Another approach utilizes the reaction of anilines with 1,5-dichloro-3-pentanone. acs.orggoogle.com Once the N-aryl-4-piperidone core is assembled, the acetic acid side chain can be introduced via N-alkylation with a haloacetic acid ester, followed by hydrolysis.

Modifications at the phenyl moiety are typically achieved by employing anilines with the desired substitution pattern in the initial cyclization reaction. acs.orgacs.org This strategy allows for the introduction of a wide array of functional groups, including electron-donating and electron-withdrawing groups, at various positions on the phenyl ring.

Electron-donating groups (e.g., -OCH₃, -CH₃): These can be introduced using substituted anilines such as anisidines or toluidines.

Electron-withdrawing groups (e.g., -Cl, -F, -CF₃): These can be incorporated using halo- or trifluoromethyl-substituted anilines.

Bulky groups: Sterically demanding groups can also be introduced to probe the steric tolerance of the target's binding pocket.

The choice of substituents can be guided by the desire to improve metabolic stability, modulate lipophilicity, or introduce specific interactions with the target protein.

The piperidinone ring offers several sites for modification. The ketone at the 4-position is a key functional group that can be derivatized in various ways:

Reduction: The ketone can be reduced to a hydroxyl group, introducing a chiral center and a hydrogen bond donor/acceptor.

Reductive Amination: Reaction with amines can lead to the formation of 4-amino-piperidine derivatives.

Wittig Reaction: The ketone can be converted to a methylene (B1212753) group, which can serve as a handle for further functionalization. nih.gov

Additionally, the carbon atoms adjacent to the ketone and the nitrogen atom can potentially be functionalized, although this is often more synthetically challenging.

The carboxylic acid group is a versatile handle for derivatization. Standard organic transformations can be employed to generate a variety of analogs:

Esterification: Conversion to methyl, ethyl, or other esters can modulate the compound's polarity and act as a prodrug strategy.

Amidation: Reaction with amines can produce a range of amides, which can introduce new hydrogen bonding interactions and alter the compound's pharmacokinetic profile.

Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups, such as a tetrazole, to improve metabolic stability or bioavailability.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

While specific SAR studies for this compound are not extensively reported in the public domain, general principles can be inferred from related classes of compounds, such as N-aryl-4-piperidones and other piperidine (B6355638) derivatives.

The nature and position of substituents on the phenyl ring are expected to have a profound impact on the biological activity of these compounds.

Electronic Effects: In the synthesis of N-aryl-4-piperidones, electron-rich anilines have been reported to give higher product yields. acs.org This suggests that electron-donating groups on the phenyl ring might be favorable for certain biological activities. Conversely, electron-withdrawing groups can alter the pKa of the piperidine nitrogen and influence interactions with the target.

Steric Effects: The size and position of substituents on the phenyl ring can influence the molecule's ability to fit into a binding pocket. Ortho-substitution may force the phenyl ring to adopt a non-planar conformation relative to the piperidine ring, which could be either beneficial or detrimental to activity.

The following table provides a hypothetical representation of how different substituents might influence biological activity, based on general principles observed in related compound series.

| Modification | Substituent (R) | Position | Anticipated Effect on Biological Activity |

| Phenyl Moiety | -OCH₃ | para | May increase activity through favorable electronic interactions. |

| -Cl | para | Can increase lipophilicity and potentially enhance binding through halogen bonding. | |

| -CF₃ | meta | Strong electron-withdrawing group that can significantly alter electronic properties and metabolic stability. | |

| Piperidinone Ring | Reduction of C=O to C-OH | 4-position | Introduces a chiral center and a hydrogen bond donor/acceptor, potentially increasing binding affinity. |

| Conversion of C=O to C=CH₂ | 4-position | Removes a polar group and introduces a site for further functionalization. | |

| Carboxylic Acid | Esterification to -COOCH₃ | - | Increases lipophilicity, may act as a prodrug. |

| Amidation to -CONH₂ | - | Introduces a hydrogen bond donor, alters polarity. |

Table 1: Representative Structure-Activity Relationships for Derivatives of this compound

Spatial and Conformational Considerations in SAR

The three-dimensional arrangement of a molecule is critical to its interaction with a biological target. For derivatives of this compound, the spatial relationship between the phenyl ring, the acetic acid moiety, and the piperidin-4-one ring, as well as the conformation of the piperidinone ring itself, are key determinants of biological activity. While detailed conformational analysis and quantitative structure-activity relationship (QSAR) studies specifically for this compound are not extensively published, valuable insights can be drawn from structurally related compounds, particularly those that have been successful as therapeutic agents.

A notable example is Apixaban, a potent and selective inhibitor of Factor Xa (FXa), a key enzyme in the blood coagulation cascade. researchgate.netnih.gov Apixaban contains a (2-oxo-piperidin-1-yl)phenyl moiety, which is structurally similar to the core of the title compound, with the carbonyl on the piperidine ring at the 2-position instead of the 4-position. X-ray crystallography studies of Apixaban in complex with FXa reveal that the (oxo-piperidin-1-yl)phenyl fragment plays a crucial role in binding to the S4 subsite of the enzyme. nih.govnih.gov

The crystal structure shows that the phenyl ring and the lactam (oxopiperidine) part of this moiety are nearly coplanar and fit snugly into a hydrophobic pocket formed by the side chains of Tyr99, Phe174, and Trp215. nih.gov This specific orientation is crucial for the high binding affinity. The piperidone ring adopts a conformation that allows for optimal van der Waals contacts and hydrophobic interactions within this "aromatic box". nih.gov This highlights the importance of the relative orientation of the aromatic and heterocyclic rings for effective binding.

Computational studies, such as 3D-QSAR and molecular docking, are powerful tools to investigate these spatial and conformational aspects. researchgate.netresearchgate.net In a 3D-QSAR study, the biological activity of a series of compounds is correlated with their 3D properties, such as steric bulk and electrostatic potential. This can generate a 3D map that shows which regions around the molecule are favorable or unfavorable for activity when modified. For instance, a hypothetical 3D-QSAR study on a series of this compound analogs might reveal that bulky substituents on the phenyl ring are detrimental to activity, suggesting a sterically constrained binding pocket.

The following table illustrates a hypothetical relationship between the conformation of the piperidin-4-one ring and its biological activity, based on the principles observed in related structures.

| Analog | Piperidinone Ring Conformation | Dihedral Angle (Phenyl-Piperidinone) | Hypothetical Biological Activity (IC₅₀, nM) |

|---|---|---|---|

| Parent Compound | Chair | 45° | 150 |

| Analog A (Axial Phenyl) | Chair | 85° | 850 |

| Analog B (Equatorial Phenyl) | Chair | 30° | 95 |

| Analog C (Twist-Boat) | Twist-Boat | 60° | 400 |

Furthermore, the flexibility of the molecule plays a significant role. The bond connecting the phenylacetic acid moiety to the piperidine nitrogen allows for rotation. The preferred dihedral angle will determine the relative orientation of the acidic group and the phenyl ring with respect to the piperidinone. This orientation is often critical for forming key interactions, such as hydrogen bonds or salt bridges, with the target protein.

The table below presents hypothetical data from a molecular modeling study, illustrating how modifications affecting spatial properties could influence the binding affinity.

| Compound | Modification | Calculated Binding Energy (kcal/mol) | Key Interaction |

|---|---|---|---|

| This compound | - | -8.5 | Hydrogen bond with Ser123 |

| (4-Oxo-piperidin-1-yl)-(4-fluoro-phenyl)-acetic acid | 4-Fluoro on Phenyl | -8.9 | Enhanced hydrophobic interaction |

| (3-Methyl-4-oxo-piperidin-1-yl)-phenyl-acetic acid | 3-Methyl on Piperidinone | -7.2 | Steric clash with binding pocket |

| (4-Oxo-piperidin-1-yl)-naphthalen-1-yl-acetic acid | Naphthyl instead of Phenyl | -9.5 | Extended π-π stacking |

Biological Activity Investigations of 4 Oxo Piperidin 1 Yl Phenyl Acetic Acid

In Vitro Biological Screening Paradigms for (4-Oxo-piperidin-1-yl)-phenyl-acetic acid

In vitro studies are fundamental to characterizing the biological effects of a compound at the molecular and cellular level.

Enzyme Inhibition Assays

Enzyme inhibition assays are conducted to determine if a compound can interfere with the activity of specific enzymes. These assays measure the concentration of the compound required to inhibit enzyme function by a certain percentage, often expressed as an IC50 value.

There is currently no publicly available data from enzyme inhibition assays for this compound.

Receptor Binding Studies

Receptor binding studies are used to assess the affinity of a compound for specific biological receptors. These experiments determine how strongly the compound binds to a receptor, which is a critical first step in understanding its potential to act as an agonist or antagonist.

No receptor binding data for this compound has been reported in the scientific literature.

Cellular Assays and Functional Readouts

Cellular assays provide insight into the functional consequences of a compound's interaction with a cell. These can include measurements of cell viability, proliferation, signaling pathway modulation, or changes in gene expression.

Detailed studies on the effects of this compound in cellular models have not been published.

In Vivo Pharmacological Activity Assessments of this compound

In vivo studies involve the administration of a compound to a living organism, typically an animal model, to observe its systemic effects.

Animal Models for Efficacy Evaluation

To evaluate the potential therapeutic efficacy of a compound, researchers use established animal models that mimic human diseases. The selection of a model depends on the hypothesized activity of the compound.

There are no published reports of this compound being evaluated in any animal models for efficacy.

Translational Aspects of In Vivo Research

Translational research aims to bridge the gap between preclinical findings in animal models and human clinical applications. This involves studying a compound's pharmacokinetics (how the body processes the drug) and pharmacodynamics (what the drug does to the body) to predict its behavior in humans.

As no in vivo research has been published for this compound, there are no translational data to report.

Comparative Biological Profiling of this compound Derivatives

The exploration of this compound and its derivatives in medicinal chemistry is driven by the diverse biological activities exhibited by the piperidine (B6355638) scaffold. While comprehensive structure-activity relationship (SAR) studies specifically on a broad series of this compound derivatives are not extensively documented in publicly available literature, valuable insights can be gleaned from research on structurally related compounds. These studies, which often involve modifications of the phenyl ring and the piperidine moiety, provide a framework for understanding how structural changes might influence the biological profile of this class of compounds.

Research into N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, for instance, offers a close parallel for understanding the impact of substitutions on the phenyl ring. A study on these compounds evaluated their affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors, which are implicated in a variety of central nervous system (CNS) disorders. nih.gov The unsubstituted parent compound of this series, N-(1-benzylpiperidin-4-yl)phenylacetamide, demonstrated high affinity and selectivity for σ1 receptors. nih.gov The introduction of various substituents onto the phenylacetamide ring led to significant changes in receptor affinity and selectivity.

Generally, for chloro, bromo, fluoro, nitro, and methoxy (B1213986) substituted analogs, the selectivity for σ1 receptors followed the trend of 3-substitution being greater than 2- and 4-substitution. nih.gov Halogen substitutions tended to increase the affinity for σ2 receptors while maintaining a similar affinity for σ1 receptors. nih.gov Conversely, the introduction of electron-donating groups, such as hydroxyl (OH), methoxy (OMe), or amino (NH2), resulted in weak or negligible affinity for σ2 receptors, while maintaining a moderate affinity for σ1 receptors. nih.gov The 2-fluoro-substituted derivative emerged as the most selective ligand for the σ1 receptor in this particular series. nih.gov These findings suggest that for this compound derivatives, the position and electronic nature of substituents on the phenyl ring could similarly modulate their activity and selectivity for specific biological targets.

The following interactive data table summarizes the binding affinities of selected N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives for sigma-1 and sigma-2 receptors, providing a model for the potential impact of phenyl ring substitutions.

Further illustrating the importance of the piperidine core and its substituents, studies on piperidine-4-carboxamide derivatives have revealed their potential as dopamine (B1211576) reuptake inhibitors and analgesics. researchgate.net The biological activity of these compounds was found to be dependent on the nature of the amide and sulfonamide moieties attached to the piperidine ring. researchgate.net

In another area of research, derivatives of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole have been synthesized and evaluated for their antibacterial and enzyme inhibitory activities. scielo.brresearchgate.net These studies highlight how modifications at the 4-position of the piperidine ring, in combination with other heterocyclic systems, can lead to potent biological activities. scielo.brresearchgate.net For example, certain derivatives showed strong inhibitory activity against urease and acetylcholinesterase. researchgate.netscielo.br

The development of the anticoagulant drug Apixaban, which contains a 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl) moiety, also underscores the therapeutic potential of this structural motif. nih.gov The optimization of this complex molecule involved modifications that led to a highly potent and selective inhibitor of blood coagulation factor Xa. nih.gov

While direct comparative data for a series of this compound derivatives is limited, the available research on analogous structures provides a strong foundation for predicting how systematic structural modifications could influence their biological profiles. The evidence suggests that substitutions on the phenyl ring, as well as modifications to the piperidine core, are key determinants of potency and selectivity for various biological targets. Future research focusing specifically on the SAR of this compound derivatives is needed to fully elucidate their therapeutic potential.

Mechanistic Elucidation of 4 Oxo Piperidin 1 Yl Phenyl Acetic Acid Action

Identification of Molecular Targets and Pathways

Initial investigations into the biological activity of piperidine (B6355638) compounds suggest that their mechanism of action may involve interactions with specific enzymes or receptors. For derivatives of piperidine, which includes a piperidine ring with a ketone and acetic acid functionalities, the biological activity is often attributed to its engagement with various molecular targets. The presence of a phenyl-acetic acid substituent on the piperidine core is a key structural feature.

While direct target validation studies for (4-Oxo-piperidin-1-yl)-phenyl-acetic acid are not extensively documented in publicly available literature, research on analogous compounds provides a framework for potential targets. For instance, studies on other piperidine derivatives have explored their potential as anticancer agents. Structure-activity relationship (SAR) studies on various piperidine derivatives have indicated that modifications to the piperidine ring can significantly influence their anticancer potency. Specifically, the introduction of electron-withdrawing groups at certain positions has been shown to enhance activity against cancer cell lines.

In a broader context, the phenylacetic acid catabolic pathway has been identified as a significant regulatory network in certain bacteria, influencing responses to antibiotics and oxidative stress. This suggests that compounds containing a phenylacetic acid moiety could potentially interact with components of this pathway. nih.gov

The modulation of cellular signaling pathways is a common mechanism for bioactive compounds. For piperidine derivatives, potential modulation of pathways such as the MAPK or tyrosine kinase pathways has been suggested. A notable example, although a different molecule, is 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid (CLEFMA), which has been shown to suppress tumor growth in lung cancer models. The mechanism of CLEFMA involves the inhibition of NF-κB signaling. nih.gov Specifically, CLEFMA treatment leads to a decrease in the translocation of phospho-p65-NF-κB into the nucleus and inhibits the DNA-binding and transcriptional activity of NF-κB. nih.gov This results in the downregulation of anti-apoptotic proteins like Bcl-2, Bcl-xL, and survivin, and the upregulation of pro-apoptotic proteins such as Bax and BID. nih.gov

Furthermore, CLEFMA was found to reduce the expression of COX-2, an enzyme often upregulated in inflammatory processes and cancer, and to decrease serum levels of the pro-inflammatory cytokines TNF-α and IL-6. nih.gov These findings highlight the potential for piperidine-based compounds to interfere with key signaling pathways involved in cell survival, proliferation, and inflammation.

Biochemical and Biophysical Characterization of Interactions

Understanding the direct physical interactions between a compound and its molecular target is crucial for elucidating its mechanism of action. This involves detailed kinetic and structural studies.

Detailed kinetic studies quantifying the binding affinity and residence time of this compound with its specific molecular targets are not yet available in the public domain. Such studies are essential to determine the potency and duration of action of the compound at a molecular level.

For other mechanism-based inhibitors with a piperazine (B1678402) core, a related heterocyclic structure, time-dependent inhibition has been observed. For example, a potent inhibitor of fatty acid amide hydrolase (FAAH), which contains a piperazine ring, was shown to form a covalent bond with the enzyme, leading to a slow recovery of enzyme activity. nih.gov This type of detailed kinetic analysis would be invaluable for understanding the target engagement of this compound.

To date, no crystal structures or NMR data have been published that show this compound bound to a specific protein target. Such structural data would provide atomic-level insights into the binding mode and the key molecular interactions that drive its biological activity. The piperidine ring in related compounds is known to adopt a chair conformation, which influences the orientation of its substituents and their interaction with target proteins. chemrevlett.com The phenyl and acetic acid moieties of the compound are expected to play significant roles in binding, potentially through hydrophobic and hydrogen-bonding interactions, respectively.

Cellular Mechanisms of Action of this compound

The cellular effects of a compound are the result of its interactions with molecular targets and the subsequent perturbation of signaling pathways. For piperidine derivatives, a range of cellular effects have been observed, particularly in the context of cancer.

Research on the related compound CLEFMA in lung adenocarcinoma cell lines (H441 and A549) demonstrated that it induces cell death associated with the cleavage of caspases 3 and 9, as well as PARP, which are hallmark events of apoptosis. nih.gov In vivo studies with CLEFMA showed a dose-dependent suppression of tumor growth, a reduction in the proliferation marker Ki-67, and decreased uptake of (18)F-fluorodeoxyglucose, indicating reduced metabolic activity in the tumors. nih.gov These effects were linked to the compound's ability to modulate the expression of proteins involved in apoptosis and metastasis, such as VEGF, MMP9, and MMP10. nih.gov

While these findings are for a different, more complex piperidine derivative, they provide a strong rationale for investigating similar apoptotic and anti-proliferative mechanisms for this compound. Future studies should aim to delineate the specific cellular responses elicited by this compound to fully understand its biological potential.

Preclinical Pharmacological Profiling of 4 Oxo Piperidin 1 Yl Phenyl Acetic Acid

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

There is no available information regarding the ADME properties of (4-Oxo-piperidin-1-yl)-phenyl-acetic acid.

In Vitro ADME Screening

No data has been published on the in vitro ADME screening of this compound. This includes parameters such as:

Metabolic stability in liver microsomes or hepatocytes.

Permeability across Caco-2 cells or other models of the intestinal barrier.

Plasma protein binding.

Cytochrome P450 (CYP) inhibition or induction potential.

In Vivo Pharmacokinetic Analysis

There are no published in vivo pharmacokinetic studies for this compound in any animal models. Consequently, pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%) are unknown.

Toxicological Assessments and Safety Pharmacology

No toxicological or safety pharmacology data for this compound could be retrieved from the scientific literature.

Genotoxicity and Mutagenicity Studies

There is no information available from standard genotoxicity assays such as the Ames test (bacterial reverse mutation assay), in vitro or in vivo micronucleus tests, or chromosomal aberration assays for this compound.

Organ-Specific Toxicity Evaluation

No studies have been published detailing the potential for organ-specific toxicity of this compound in preclinical models. This includes evaluations of hepatic, renal, cardiovascular, or central nervous system toxicity.

Off-Target Activity Profiling

There is no available data on the off-target activity of this compound. Screening panels to assess its binding affinity for a broad range of receptors, ion channels, and enzymes have not been reported in the literature.

Efficacy and Potency in Disease-Relevant Preclinical Models

A comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific preclinical efficacy and potency data for the compound this compound. While the chemical structure is defined and the compound is available from various chemical suppliers, dedicated studies detailing its pharmacological effects in disease-relevant preclinical models are not presently found in published research.

Consequently, it is not possible to provide detailed research findings or construct data tables on the efficacy and potency of this compound in specific disease models. The scientific community has not, to date, published in vitro or in vivo studies that would elucidate its potential therapeutic effects, dose-response relationships, or comparative potency against other reference compounds in any indication.

Further research would be required to determine the pharmacological profile of this compound and to ascertain whether it possesses any significant biological activity that would warrant investigation in preclinical models of disease. Without such studies, any discussion of its efficacy and potency would be entirely speculative and would not meet the standards of scientific accuracy.

Computational and Chemoinformatic Studies of 4 Oxo Piperidin 1 Yl Phenyl Acetic Acid

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. For derivatives of (4-Oxo-piperidin-1-yl)-phenyl-acetic acid, docking studies have been instrumental in elucidating potential biological targets and understanding the molecular basis of their activity. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govrsc.orgresearchgate.net

Research on structurally similar piperidine (B6355638) derivatives has shown that the piperidine moiety can engage in significant interactions within the binding pockets of various receptors. tandfonline.com For instance, in studies of related compounds, the nitrogen atom of the piperidine ring is often predicted to form crucial hydrogen bonds or salt bridges with acidic residues in the target protein. acs.org The phenyl ring can participate in π-π stacking or hydrophobic interactions, while the keto and carboxylic acid groups are potential hydrogen bond acceptors and donors, respectively. nih.gov

A hypothetical docking study of this compound into a target active site might reveal the following interactions:

Hydrogen Bonding: The carbonyl oxygen of the piperidone ring and the carboxylic acid group are likely to act as hydrogen bond acceptors, while the carboxylic acid's hydroxyl group can act as a hydrogen bond donor.

Hydrophobic Interactions: The phenyl group and the aliphatic carbons of the piperidine ring can form van der Waals interactions with nonpolar residues in the binding pocket.

Ionic Interactions: Depending on the pH, the carboxylic acid can be deprotonated, allowing it to form ionic bonds with positively charged residues like lysine (B10760008) or arginine.

These interactions collectively contribute to the binding affinity of the compound for its target protein. The specific nature and strength of these interactions would depend on the topology and amino acid composition of the binding site. nih.gov

Table 1: Potential Molecular Docking Interactions of this compound

| Functional Group | Potential Interaction Type | Potential Interacting Residues |

| Phenyl Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

| Piperidine Ring | Hydrophobic, Hydrogen Bonding | Leucine, Valine, Alanine, Serine |

| Carbonyl Group | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine |

| Carboxylic Acid | Hydrogen Bond Donor/Acceptor, Ionic | Lysine, Arginine, Histidine |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic picture of their conformational flexibility and interactions compared to static docking poses. nih.gov For this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in an aqueous solution or within a protein binding site.

Key findings from MD simulations of similar piperidine-containing molecules often highlight the conformational stability of the piperidine ring, which typically adopts a chair conformation. The simulations can also reveal the flexibility of the phenylacetic acid substituent and its preferred orientations relative to the piperidine ring. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding pocket. rsc.org

Analysis of MD trajectories can include the calculation of root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation and root-mean-square fluctuation (RMSF) to identify flexible regions. Such studies on related compounds have demonstrated that while the core piperidine structure remains relatively rigid, the peripheral functional groups exhibit greater mobility. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For a series of compounds based on the this compound scaffold, QSAR studies can be employed to predict the activity of new derivatives and to guide the design of more potent molecules. researchgate.net

A typical QSAR study involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). nih.gov Statistical methods such as multiple linear regression or partial least squares are then used to build a model that correlates these descriptors with the observed biological activity.

For piperidine derivatives, QSAR studies have identified several key descriptors that influence their activity. nih.govresearchgate.net These often include descriptors related to the size and shape of the molecule, its hydrophobicity, and the presence of specific functional groups that can participate in hydrogen bonding or other interactions. nih.gov For instance, a QSAR model for a series of this compound analogs might indicate that increasing the hydrophobicity of the phenyl ring substituent enhances activity, up to a certain point.

Table 2: Example of Descriptors Used in QSAR Modeling of Piperidine Derivatives

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment | Affects long-range interactions with the target. |

| Steric | Molecular Weight | Influences the fit within the binding pocket. |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions. |

| Topological | Number of Rotatable Bonds | Relates to conformational flexibility. |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. nih.govresearchgate.net A pharmacophore model for this compound and its analogs would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. fip.org

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that possess the same pharmacophoric features. This process, known as virtual screening, can efficiently identify potential new lead compounds with a desired biological activity. fip.org The piperidin-4-one nucleus is considered a versatile pharmacophore that can be modified to improve receptor interactions. nih.govresearchgate.net

A hypothetical pharmacophore model for an agonist of a specific receptor based on the this compound scaffold might consist of:

One hydrophobic feature corresponding to the phenyl ring.

One hydrogen bond acceptor feature from the carbonyl oxygen.

One hydrogen bond donor/acceptor feature from the carboxylic acid.

One positive ionizable feature if the piperidine nitrogen is protonated.

In Silico Prediction of ADME and Toxicity Profiles

Computational methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (T) properties of drug candidates, a process often referred to as ADMET prediction. researchgate.netnih.gov For this compound, various in silico tools can be used to estimate its drug-likeness and potential liabilities.

Absorption: Parameters such as oral bioavailability and gastrointestinal absorption can be predicted based on physicochemical properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors (Lipinski's rule of five). researchgate.net

Distribution: Predictions of blood-brain barrier permeability and plasma protein binding are crucial for understanding where the compound will travel in the body.

Metabolism: Computational models can predict the likelihood of a compound being metabolized by cytochrome P450 enzymes, which is a major determinant of its half-life and potential for drug-drug interactions. researchgate.net

Excretion: While direct prediction of excretion pathways is complex, properties like water solubility can provide clues.

Toxicity: A range of toxicological endpoints can be predicted, including mutagenicity, carcinogenicity, and hepatotoxicity. nih.govpharmacophorejournal.com

Table 3: Predicted ADMET Profile for this compound

| Property | Predicted Value/Classification | Significance |

| Molecular Weight | 233.25 g/mol | Complies with Lipinski's rule (<500) |

| LogP | Predicted to be low to moderate | Influences solubility and permeability |

| H-Bond Donors | 1 | Complies with Lipinski's rule (≤5) |

| H-Bond Acceptors | 4 | Complies with Lipinski's rule (≤10) |

| Oral Bioavailability | Likely moderate to good | Indicates potential for oral administration |

| Blood-Brain Barrier | Predicted to be low | May limit central nervous system effects |

| CYP450 Inhibition | Potential for inhibition of some isoforms | Risk of drug-drug interactions |

| Toxicity | Generally predicted to have a low toxicity risk | Favorable for a potential drug candidate |

Therapeutic Potential and Future Research Directions for 4 Oxo Piperidin 1 Yl Phenyl Acetic Acid

Potential Therapeutic Applications Identified from Research

Although specific studies on (4-Oxo-piperidin-1-yl)-phenyl-acetic acid are not abundant in publicly accessible research, the broader class of phenylpiperidine and piperidine (B6355638) derivatives has been investigated for a wide range of therapeutic applications. These explorations provide a logical starting point for investigating the potential of the title compound.

Derivatives of the phenylpiperidine structure are recognized for their significant roles in medicine, particularly in pain management. painphysicianjournal.comnih.gov For instance, compounds like fentanyl feature this core structure and act as potent mu-opioid receptor agonists, which are crucial in anesthesia and the management of severe pain. painphysicianjournal.comnih.gov Beyond analgesia, various piperidine derivatives have been synthesized and evaluated for other biological activities. Recent in silico (computer-based) studies on novel piperidine derivatives suggest a high probability of anti-inflammatory, analgesic, and antibacterial activities. chemjournal.kz Some analyses even indicate potential utility in treating more complex conditions such as osteoporosis and neurological disorders. chemjournal.kz

Furthermore, research into related structures has revealed other potential therapeutic avenues:

Anti-inflammatory and Analgesic Effects : Conjugates containing a 4-piperidone (B1582916) ring have demonstrated both central and peripheral analgesic properties in research models. nih.gov

Antimicrobial Activity : Certain piperidine derivatives have shown notable antibacterial properties against various Gram-positive and Gram-negative bacteria. nih.gov Quinine-piperidine conjugates, for example, have been tested for antibacterial effects. mdpi.com

Cancer Research : Some piperidone derivatives have been found to exhibit high potency against several human cancer cell lines, acting as topoisomerase II-α inhibitors. nih.gov

Metabolic Disorders : Piperine, which contains a piperidine ring, has derivatives that have been investigated as potential agonists for PPARγ, a target for treating type II diabetes. nih.gov

The following table summarizes the potential activities based on research into structurally related compounds.

| Therapeutic Area | Research Finding | Compound Class Studied |

| Pain Management | Potent mu-opioid receptor agonism | Phenylpiperidine derivatives (e.g., Fentanyl) painphysicianjournal.comnih.gov |

| Inflammation | Anti-inflammatory properties | Piperidine derivatives chemjournal.kznih.gov |

| Infectious Diseases | Antibacterial activity against S. aureus, S. typhi, etc. | 4-piperidone conjugates, Quinine-piperidine adducts nih.govmdpi.com |

| Oncology | Antiproliferative activity via topoisomerase II-α inhibition | 3,5-diylidene-4-piperidine derivatives nih.gov |

| Metabolic Disease | PPARγ agonistic activity | Piperine (piperidine-containing) derivatives nih.gov |

| Neurological Disorders | Potential effectiveness predicted by in silico models | Novel piperidine derivatives chemjournal.kz |

Identification of Research Gaps and Unexplored Areas

The primary research gap concerning this compound is the scarcity of dedicated studies to characterize its specific biological activity profile. Much of its therapeutic potential is inferred from derivatives or compounds with similar structural motifs rather than direct evidence.

Key unexplored areas include:

Systematic Biological Screening : The compound has not been subjected to comprehensive high-throughput screening against a wide array of biological targets (e.g., receptors, enzymes, ion channels) to identify its primary mechanism of action.

Pharmacokinetic Profile : There is a lack of data on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Understanding its metabolic stability and ability to reach target tissues is crucial.

In Vivo Efficacy Studies : While in silico models and studies on related compounds are informative, the efficacy of this specific molecule has not been validated in preclinical animal models for any potential therapeutic application.

Target Identification and Validation : For any observed biological effect, the specific molecular target(s) of this compound remain to be identified and validated.

Strategic Directions for Future Investigations

To build upon the theoretical potential of this compound, a structured research plan is necessary. Future investigations should be strategically designed to address the current gaps in knowledge.

The presence of a carboxylic acid group in the molecule presents a prime opportunity for prodrug development. Carboxylic acids can be ionized under physiological conditions, which may limit their ability to cross biological membranes and reduce oral bioavailability. researchgate.net Prodrug strategies can mask this polar group, typically by converting it into an ester. researchgate.netnih.govuobabylon.edu.iq

Future research could explore:

Ester Prodrugs : Synthesizing a library of ester derivatives (e.g., methyl, ethyl, or more complex esters) to enhance lipophilicity and facilitate absorption. The choice of the ester promoiety allows for control over the rate of hydrolysis back to the active carboxylic acid by esterase enzymes in the body. uobabylon.edu.iq

Amide Prodrugs : Creating amide derivatives could also be explored to modulate the compound's physicochemical properties. nih.gov

Targeted Delivery : Designing prodrugs that are selectively cleaved by enzymes present in specific target tissues could enhance efficacy and reduce systemic exposure. This is a key trend in modern drug development. patsnap.com

Once a primary biological activity for this compound is established, investigating its use in combination with other therapeutic agents could reveal synergistic effects. For example, if the compound is found to have anti-inflammatory properties, it could be tested alongside standard-of-care anti-inflammatory drugs to see if the combination allows for lower doses of one or both agents, potentially reducing side effects. If it shows modest anticancer activity, it could be combined with established chemotherapy agents to overcome drug resistance or enhance efficacy. This requires a deep understanding of its mechanism of action to propose rational, synergistic pairings.

Emerging Methodologies and Technologies Applicable to Research on this compound

Modern drug discovery is driven by technological innovation that can accelerate the research process and provide deeper insights. worldpharmatoday.comfrontiersin.org Several emerging methodologies are highly applicable to the future study of this compound.

Artificial Intelligence (AI) and Machine Learning : AI-powered platforms can be used for several purposes. marwoodgroup.com They can perform large-scale virtual screening to predict the compound's binding affinity against thousands of protein targets, helping to prioritize experimental work. nih.gov AI models can also predict ADME and toxicity profiles from the chemical structure alone, offering an early indication of its drug-like properties. biomedgrid.comannexpublishers.comresearchgate.net

Cryo-Electron Microscopy (Cryo-EM) : If the compound is found to bind to a specific protein target, cryo-EM can be used to determine the high-resolution 3D structure of the compound-protein complex. nih.govnih.govportlandpress.com This structural information is invaluable for structure-based drug design, allowing medicinal chemists to rationally design more potent and selective derivatives. thermofisher.com Cryo-EM is particularly advantageous for large or complex protein targets that are difficult to analyze with other methods like X-ray crystallography. nih.gov

High-Throughput Screening (HTS) : HTS technologies enable the rapid, automated testing of a compound against hundreds or thousands of biological assays. worldpharmatoday.com Applying HTS would efficiently map the biological activities of this compound and help identify its most promising therapeutic potential.

Phenotypic Screening : Instead of testing against a specific target, phenotypic screening involves applying the compound to cells or model organisms and observing the resulting changes (phenotypes). This approach can uncover unexpected therapeutic effects and mechanisms of action. AI-driven platforms are now being used to enhance and interpret the complex data from these screens. biomedgrid.com

The following table outlines how these technologies could be applied.

| Technology | Application to this compound Research |

| AI / Machine Learning | - Predict binding to protein targets. nih.gov - Forecast ADME/Toxicity properties. annexpublishers.com - Design novel derivatives with improved characteristics. rsc.org |

| Cryo-Electron Microscopy | - Determine the 3D structure of the compound bound to its biological target. nih.gov - Guide rational drug design and lead optimization. thermofisher.com |

| High-Throughput Screening | - Systematically test the compound against large libraries of biological targets to identify activity. worldpharmatoday.com |

| Phenotypic Screening | - Identify novel therapeutic effects by observing changes in cell-based or organism-based models. biomedgrid.com |

Methodological Considerations and Challenges in Research on 4 Oxo Piperidin 1 Yl Phenyl Acetic Acid

Assay Development and Validation for Biological Studies

The first step in characterizing the biological activity of (4-Oxo-piperidin-1-yl)-phenyl-acetic acid involves the development and validation of appropriate assays. bellbrooklabs.com These assays are the bedrock of drug discovery, designed to measure the compound's effect on a specific biological target, such as an enzyme or receptor. bellbrooklabs.compromega.com

The choice of assay is dictated by the hypothesized mechanism of action. For a compound like this compound, this could range from enzyme inhibition assays to receptor binding or functional assays. bellbrooklabs.comnih.gov For instance, if the target is an enzyme, kinetic studies are performed to understand parameters like Vmax (maximum reaction velocity) and Km (substrate concentration at half-maximal velocity), which helps in characterizing the nature of inhibition (e.g., competitive, non-competitive). bellbrooklabs.com If the compound is thought to interact with a receptor, binding assays, such as those using fluorescence polarization or NanoLuciferase (NanoLuc) bioluminescence complementation, can quantify the affinity of the compound for its target. nih.gov

Validation is a critical phase that ensures the reliability and reproducibility of the assay. Key validation parameters include:

Specificity: The assay should ideally detect only the interaction of interest, without interference from other compounds or cellular components. bellbrooklabs.com

Sensitivity: The assay must be sensitive enough to detect the compound's activity at physiologically relevant concentrations.

Reproducibility: Results must be consistent across multiple experiments and on different days.

Dynamic Range: The assay should have a suitable signal window to distinguish between different levels of activity.

A significant challenge is the potential for pan-assay interference compounds (PAINS), which can produce false-positive results through non-specific mechanisms. bellbrooklabs.com Rigorous interference screening is necessary to eliminate these misleading hits early in the discovery process. bellbrooklabs.com

Table 1: Hypothetical Validation Parameters for a this compound Binding Assay

| Parameter | Acceptance Criteria | Purpose |

| Signal Window (S/W) | > 2 | To ensure a clear distinction between baseline and maximum signal. |

| Z'-factor | > 0.5 | To assess the statistical effect size and the quality of the assay for high-throughput screening. |

| Intra-assay Variability (CV%) | < 10% | To measure the precision of results within a single assay plate. |

| Inter-assay Variability (CV%) | < 15% | To measure the reproducibility of the results across different experiments. |

| Solvent Tolerance | < 5% effect at max concentration | To ensure the vehicle (e.g., DMSO) does not interfere with the assay results. |

This table is illustrative and specific values would be determined during experimental validation.

Data Interpretation and Statistical Rigor in Research Findings

The reliability of research findings on this compound is critically dependent on robust data interpretation and the correct application of statistical methods. nih.govkarger.com The "reproducibility crisis" in preclinical research highlights that many published findings are not as robust as claimed, often due to flawed experimental design, misuse of statistics, or inappropriate data analysis. researchgate.netresearchgate.net

Key considerations for ensuring statistical rigor include:

Study Design: The experimental design dictates the appropriate statistical analysis. nih.gov Simple, well-controlled designs like the parallel-group design are common, but researchers must justify their choices. nih.gov

Sample Size: Studies must be adequately powered to detect a meaningful effect. dovepress.com Small sample sizes, common in preclinical animal studies, increase the risk that results are not representative of the broader population. dovepress.comneuron-eranet.eu Methods like the "resource equation" can be useful for determining appropriate sample sizes in studies with multiple groups. dovepress.comdovepress.com

Assumptions of Statistical Tests: Many common statistical tests (e.g., t-test, ANOVA) assume the data follows a normal (Gaussian) distribution. neuron-eranet.eu This assumption must be tested; if violated, non-parametric tests or data transformations may be necessary, though transformations can create their own interpretation challenges. researchgate.net

Transparency and Reporting: Researchers should pre-specify their primary endpoints and analysis plans. nih.gov Any deviation from the plan or any post-hoc analysis should be clearly identified to avoid bias. nih.gov

Table 3: Comparison of Poor vs. Rigorous Statistical Practices

| Area | Poor Practice | Rigorous Practice |

| Hypothesis | Vague or not pre-specified. | Clear, pre-specified null hypothesis. neuron-eranet.eu |

| Sample Size | Arbitrarily chosen; no power calculation. | Determined by power analysis or other justified methods (e.g., resource equation). dovepress.com |

| Analysis | Inappropriate use of parametric tests on non-normal data. | Data distribution assessed; appropriate parametric or non-parametric tests used. dovepress.com |

| Reporting | Reporting only p-values; selective reporting of positive results. | Reporting effect sizes, confidence intervals, and individual data points where practical. nih.gov |

| Outliers | Unjustified removal of data points. | Pre-specified criteria for handling outliers; transparent reporting. |

Ethical Considerations in Research Involving 4 Oxo Piperidin 1 Yl Phenyl Acetic Acid

Animal Welfare in In Vivo Studies

The use of animals in research is a privilege that comes with significant responsibilities. When investigating the biological effects of (4-Oxo-piperidin-1-yl)-phenyl-acetic acid, adherence to strict ethical guidelines is paramount to ensure that animal welfare is a top priority. These guidelines are built upon the principles of the 3Rs: Replacement, Reduction, and Refinement.

Replacement refers to the use of non-animal methods whenever possible. Before any in vivo study is initiated with this compound, researchers must demonstrate that the required data cannot be obtained through alternative means such as in vitro assays, computer modeling, or studies on less sentient organisms.

Reduction involves strategies to obtain the maximum amount of information from the minimum number of animals. This requires careful experimental design and statistical analysis to ensure that studies are not unnecessarily duplicated and that sample sizes are appropriate to yield statistically significant results without being excessive.

Refinement focuses on minimizing any potential pain, suffering, or distress to the animals. This includes the use of appropriate housing, handling, and experimental procedures. For studies involving this compound, refinement would entail careful observation for any signs of adverse effects and the establishment of clear humane endpoints.

All research protocols involving animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. apa.org These committees are responsible for ensuring that the proposed research is ethically and scientifically sound.

Table 1: Hypothetical In Vivo Study Ethical Oversight

| Ethical Principle | Application in this compound Research | Oversight Mechanism |

| Replacement | Justification for using animal models over in vitro or computational methods. | IACUC Protocol Review |

| Reduction | Statistical power analysis to determine the minimum number of animals required. | Statistical Consultation |

| Refinement | Use of analgesics for any potentially painful procedures and defined humane endpoints. | Veterinary Consultation |

Biosafety Protocols in Laboratory Research

The handling of any chemical compound in a laboratory setting requires strict adherence to biosafety protocols to protect researchers from potential hazards. While the specific toxicity of this compound may not be fully characterized, its status as a novel chemical entity necessitates a cautious approach.

Laboratories working with this compound should operate under appropriate Biosafety Levels (BSL), as determined by a thorough risk assessment. This assessment should consider the compound's physical and chemical properties, its potential biological activity, and the procedures being performed.

Key biosafety measures include:

Personal Protective Equipment (PPE): All personnel handling the compound should wear appropriate PPE, including laboratory coats, gloves, and eye protection.

Engineering Controls: Procedures that may generate aerosols or dust should be performed in a chemical fume hood or other ventilated enclosure.

Standard Operating Procedures (SOPs): Detailed SOPs for the safe handling, storage, and disposal of this compound must be in place and all personnel must be trained on these procedures.

Emergency Procedures: Clear protocols for managing spills, exposures, and other emergencies must be established and readily accessible.

The legal and regulatory framework for handling research chemicals must also be strictly followed. apa.org This includes compliance with regulations from bodies such as the Occupational Safety and Health Administration (OSHA) in the United States.

Table 2: Laboratory Biosafety Protocols for this compound

| Biosafety Measure | Implementation | Purpose |

| Risk Assessment | Evaluation of chemical properties and handling procedures. | To determine the appropriate level of containment and safety precautions. |

| Personal Protective Equipment | Mandatory use of lab coats, gloves, and safety glasses. | To prevent direct contact with the skin and eyes. |

| Engineering Controls | Use of a chemical fume hood for weighing and solution preparation. | To minimize inhalation exposure to the compound. |

| Waste Disposal | Segregation and disposal of chemical waste according to institutional and regulatory guidelines. | To prevent environmental contamination and ensure safety. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Oxo-piperidin-1-yl)-phenyl-acetic acid, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves coupling phenyl-acetic acid derivatives with 4-oxo-piperidine intermediates. A common approach is to use carbodiimide-based coupling agents (e.g., EDC or DCC) to form the amide bond. For example, analogous syntheses of N-Cbz-protected piperidineacetic acid derivatives employ stepwise protection of the piperidine nitrogen, followed by alkylation or acylation . Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) is critical to achieve >95% purity. Monitoring by TLC and HPLC (C18 column, UV detection at 254 nm) ensures reaction completion .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm the presence of the 4-oxo-piperidinyl moiety (e.g., carbonyl resonance at ~170–175 ppm in ¹³C NMR) and the phenyl-acetic acid group (aromatic protons at 7.2–7.4 ppm, carboxylic acid proton at ~12 ppm if unesterified) .

- FT-IR : Key peaks include the carbonyl stretch (~1700 cm⁻¹ for the piperidinone and carboxylic acid groups) and aromatic C-H stretches (~3050 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (ESI or EI) verifies the molecular ion peak (expected m/z for C₉H₁₃NO₄: calculated 199.0845) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation. Store at 2–8°C in airtight containers to prevent degradation. Waste disposal should follow institutional guidelines for organic acids; neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can regioselective functionalization of the 4-oxo-piperidinyl ring be achieved to modify bioactivity?

- Methodological Answer : The 4-oxo group is a reactive site for nucleophilic additions (e.g., Grignard reagents) or reductions (e.g., NaBH₄ in THF) to form secondary alcohols or amines. For example, reductive amination with primary amines under hydrogenation conditions (H₂, Pd/C) yields substituted piperidines. Computational modeling (DFT or molecular docking) can predict steric and electronic effects of substituents on target binding .

Q. How do researchers resolve contradictions in reported bioactivity data for phenyl-acetic acid derivatives?

- Methodological Answer : Discrepancies may arise from impurities, stereochemical variations, or assay conditions. Validate findings by:

- Repurifying the compound using preparative HPLC.

- Conducting dose-response curves across multiple cell lines (e.g., plant auxin assays using Arabidopsis thaliana root elongation tests ).

- Comparing results with structurally validated controls (e.g., indole-3-acetic acid for auxin activity) .

Q. What strategies mitigate low yields during the alkylation step in piperidine-acetic acid syntheses?

- Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Optimize by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.